![molecular formula C13H8N2 B14675758 1H-Acenaphtho[3,4-D]imidazole CAS No. 36723-13-4](/img/structure/B14675758.png)
1H-Acenaphtho[3,4-D]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Acenaphtho[3,4-D]imidazole is a heterocyclic compound that features an imidazole ring fused with an acenaphthene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Acenaphtho[3,4-D]imidazole can be synthesized through various methods. One common approach involves the condensation of acenaphthenequinone with ammonium acetate in the presence of a catalyst such as ferric hydrogensulfate. This reaction typically occurs in ethanol under reflux conditions, yielding the desired imidazole derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Acenaphtho[3,4-D]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the imidazole ring to its reduced form.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.
Applications De Recherche Scientifique
1H-Acenaphtho[3,4-D]imidazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe in biochemical assays and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: The compound is used in the development of advanced materials, including sensors and catalysts.
Mécanisme D'action
The mechanism of action of 1H-Acenaphtho[3,4-D]imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and as a chelating agent. Additionally, its unique structure allows it to interact with biological molecules, potentially influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
1H-Imidazole: A simpler imidazole compound with broad applications in chemistry and biology.
Acenaphthenequinone: A precursor in the synthesis of 1H-Acenaphtho[3,4-D]imidazole.
Other Imidazole Derivatives: Compounds like benzimidazole and pyrazole share structural similarities and exhibit diverse chemical properties.
Uniqueness: this compound stands out due to its fused ring structure, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Propriétés
Numéro CAS |
36723-13-4 |
|---|---|
Formule moléculaire |
C13H8N2 |
Poids moléculaire |
192.22 g/mol |
Nom IUPAC |
3,5-diazatetracyclo[6.6.1.02,6.012,15]pentadeca-1(15),2,4,6,8,10,12-heptaene |
InChI |
InChI=1S/C13H8N2/c1-2-8-4-5-10-12(8)9(3-1)6-11-13(10)15-7-14-11/h1-4,6-7H,5H2 |
Clé InChI |
BEZXPMKVMKFGBO-UHFFFAOYSA-N |
SMILES canonique |
C1C=C2C=CC=C3C2=C1C4=NC=NC4=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


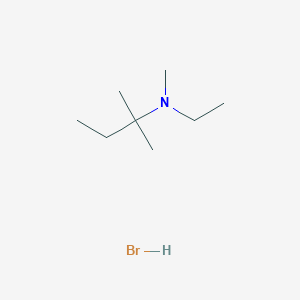
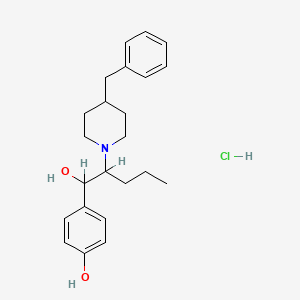
![Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]-](/img/structure/B14675693.png)
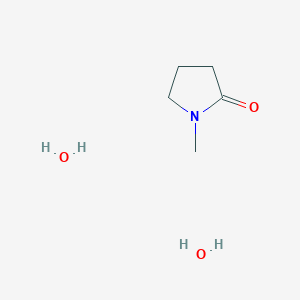
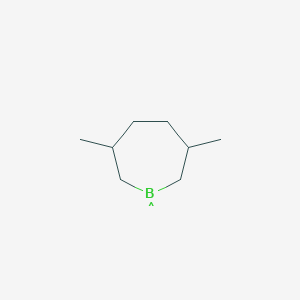
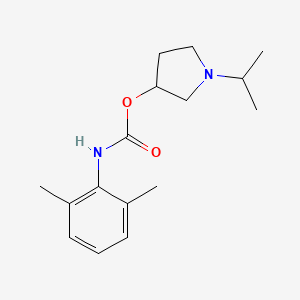
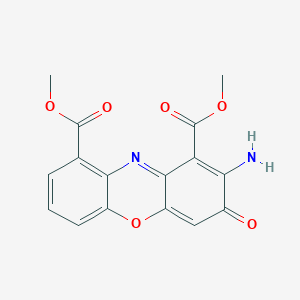


![N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14675733.png)
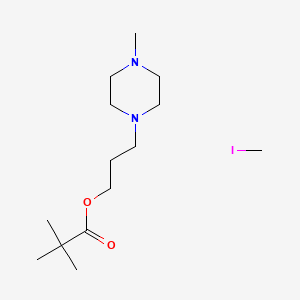
![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
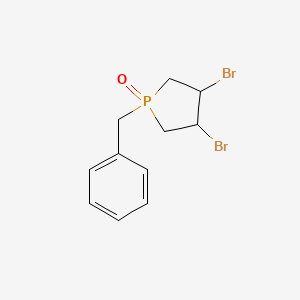
![2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B14675774.png)
